molecular formula C10H9NO2S B1300151 ethyl 2-cyano-3-(2-thienyl)acrylate CAS No. 31330-51-5

ethyl 2-cyano-3-(2-thienyl)acrylate

Cat. No.: B1300151
CAS No.: 31330-51-5
M. Wt: 207.25 g/mol
InChI Key: RULXBTAXOUSEDI-UHFFFAOYSA-N
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Description

Alpha-Cyano-2-thiopheneacrylic acid ethyl ester is a versatile chemical compound with the molecular formula C11H9NO2S. It is a yellowish liquid with a characteristic odor. This compound is used in various scientific research applications due to its unique properties, making it valuable in fields like organic synthesis, materials science, and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(2-thienyl)acrylate typically involves the reaction of thiophene-2-carboxaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyano-2-thiopheneacrylic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Cyano-2-thiopheneacrylic acid ethyl ester is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic properties.

    Pharmaceutical Development: It is explored for its potential in drug discovery and development, particularly as a precursor for bioactive compounds

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(2-thienyl)acrylate involves its interaction with specific molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Alpha-Cyano-2-thiopheneacrylic acid ethyl ester can be compared with other similar compounds, such as:

    Ethyl cyanoacetate: A simpler ester with similar reactivity but lacking the thiophene ring.

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of ethyl 2-cyano-3-(2-thienyl)acrylate.

    2-Cyano-3-phenylacrylic acid ethyl ester: A structurally similar compound with a phenyl group instead of a thiophene ring.

The uniqueness of this compound lies in its combination of the cyano group and the thiophene ring, which imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-cyano-3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULXBTAXOUSEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274627
Record name Ethyl 2-cyano-3-(2-thienyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31330-51-5
Record name Ethyl 2-cyano-3-(2-thienyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31330-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyano-3-(2-thienyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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